N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Amidation: The final step involves the coupling of the benzothiazole derivative with 3-pyridinemethanamine to form the desired benzamide. This can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit the COX pathway, leading to reduced inflammation and pain. Additionally, it may induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzothiazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown anti-inflammatory properties and COX-2 inhibitory activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These derivatives have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-27-16-9-7-15(8-10-16)20(26)25(13-14-4-3-11-23-12-14)21-24-19-17(22)5-2-6-18(19)28-21/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEBIHFGFRPJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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